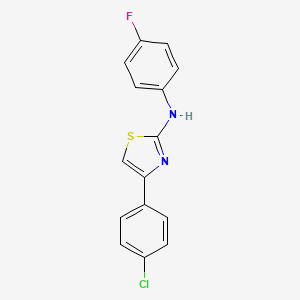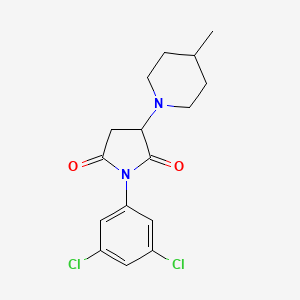![molecular formula C15H13N3O5 B11536324 N'-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11536324.png)
N'-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]-4-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]-4-nitrobenzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
The synthesis of N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 4-hydroxy-2-methoxybenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent with a few drops of concentrated hydrochloric acid to catalyze the reaction. The mixture is refluxed for several hours, and the product is obtained by filtration and recrystallization from ethanol .
Chemical Reactions Analysis
N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Materials Science: It is used as a corrosion inhibitor for mild steel in acidic environments.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]-4-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and metal ions. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. In materials science, it acts as a corrosion inhibitor by adsorbing onto the metal surface and forming a protective layer .
Comparison with Similar Compounds
N’-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]-4-nitrobenzohydrazide can be compared with other similar hydrazone compounds such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and applications .
Properties
Molecular Formula |
C15H13N3O5 |
|---|---|
Molecular Weight |
315.28 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-2-methoxyphenyl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C15H13N3O5/c1-23-14-8-13(19)7-4-11(14)9-16-17-15(20)10-2-5-12(6-3-10)18(21)22/h2-9,19H,1H3,(H,17,20)/b16-9+ |
InChI Key |
KIXTYGMDYRDOAU-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-bromo-2-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11536289.png)
![4-({2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)morpholine](/img/structure/B11536290.png)
![3-[(E)-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11536298.png)
![2-(4-Chlorophenoxy)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11536301.png)
![(4R)-2-amino-5-hydroxy-8-{(Z)-[(3-methoxyphenyl)imino]methyl}-4-(2-nitrophenyl)-4H-chromene-3-carbonitrile](/img/structure/B11536308.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536319.png)
![2-methoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11536334.png)
![2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B11536336.png)
